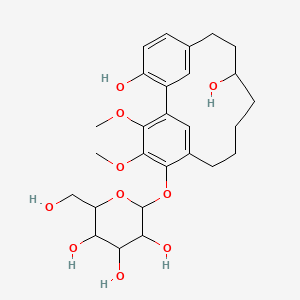

Myricanol 5-glucoside

Description

Properties

IUPAC Name |

2-[(11,17-dihydroxy-3,4-dimethoxy-5-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaenyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O10/c1-34-25-18-12-15(5-3-4-6-16(29)9-7-14-8-10-19(30)17(18)11-14)24(26(25)35-2)37-27-23(33)22(32)21(31)20(13-28)36-27/h8,10-12,16,20-23,27-33H,3-7,9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSYWDNXSMBWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myricanol 5-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90052-02-1 | |

| Record name | (11R)-11,17-Dihydroxy-3,4-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-5-yl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90052-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricanol 5-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 223 °C | |

| Record name | Myricanol 5-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence, Distribution, and Biosynthesis Pathways

Plant Sources and Geographic Distribution

Myricanol (B191915) 5-glucoside and its aglycone, myricanol, are primarily found within the Myricaceae and Betulaceae families, indicating a chemotaxonomic significance.

The genus Myrica is a significant source of Myricanol 5-glucoside.

Myrica rubra (Chinese Bayberry): The bark of the Chinese bayberry is a known source of (+)-S-myricanol 5-O-β-D-glucopyranoside. This species is widely cultivated in East Asia for its fruit.

Myrica esculenta (Box Myrtle or Kaphal): Also known by its synonym Myrica nagi, this species contains myricanol-5-O-β-D-glucopyranoside in its stem bark. It is native to the subtropical Himalayas.

Myrica nagi: The leaves of this plant, botanically synonymous with M. esculenta, are reported to contain 5-O-β-D-glucopyranosyl myricanol.

Myrica javanica: While the aglycone myricanol has been isolated from the bark and twigs of this species, the presence of its 5-glucoside form has not been explicitly detailed in available research. M. javanica is found in Southeast Asia.

Myrica cerifera (Southern Wax Myrtle): (+)-S-Myricanol glucoside has been isolated from the root barks of this shrub, which is native to North and Central America. Research has also identified the aglycone, (+)-aR,11S-myricanol, and noted the prior discovery of its glycoside form.

Table 1: Occurrence of this compound in Myrica Species

| Species | Plant Part | Compound Identified | Geographic Distribution |

|---|---|---|---|

| Myrica rubra | Bark | (+)-S-myricanol 5-O-β-D-glucopyranoside | East Asia |

| Myrica esculenta | Stem Bark | myricanol-5-O-β-D-glucopyranoside | Subtropical Himalayas |

| Myrica nagi | Leaves | 5-O-β-D-glucopyranosyl myricanol | Subtropical Himalayas |

| Myrica javanica | Bark, Twigs | Myricanol (aglycone) | Southeast Asia |

| Myrica cerifera | Root Bark | (+)-S-Myricanol glucoside | North and Central America |

Following taxonomic reclassification, many species formerly in the Myrica genus are now placed in Morella.

Morella salicifolia: While this compound has not been directly reported, a closely related compound, 7-hydroxymyricanol 5-O-β-d-glucopyranoside, was isolated from its bark. The presence of other similar diarylheptanoids underscores the close chemotaxonomic relationship between Morella and Myrica. This species is primarily distributed in East and Central Africa.

Morella arborea: The stem and root bark of this African species have been found to contain 5-O-beta-D-glucopyranosylmyricanol.

Morella nana: The roots of this Chinese species are a source of the aglycone myricanol. While this compound has not been explicitly isolated from this species, its presence is plausible given the occurrence in related species.

Table 2: Occurrence of this compound and Related Compounds in Morella Species

| Species | Plant Part | Compound Identified | Geographic Distribution |

|---|---|---|---|

| Morella salicifolia | Bark | 7-hydroxymyricanol 5-O-β-d-glucopyranoside | East and Central Africa |

| Morella arborea | Stem and Root Bark | 5-O-beta-D-glucopyranosylmyricanol | Africa |

| Morella nana | Roots | Myricanol (aglycone) | China |

The occurrence of this compound extends to the Betulaceae family, which is taxonomically related to Myricaceae.

Alnus japonica (Japanese Alder): (+)-S-myricanol 5-O-β-D-glucopyranoside has been successfully isolated from the stem bark of this species, which is native to East Asia. This finding marks the first isolation of the compound from A. japonica.

Elucidation of Biosynthetic Pathways for Diarylheptanoid Aglycones and Glycosylation

The formation of this compound involves two key stages: the synthesis of the diarylheptanoid aglycone (myricanol) and the subsequent attachment of a glucose molecule (glycosylation).

The biosynthesis of the myricanol diarylheptanoid core follows the phenylpropanoid pathway. Research has confirmed that this pathway begins with the amino acid phenylalanine.

A proposed biosynthetic route involves the condensation of two phenylpropanoid units with a malonate unit. Isotope labeling studies have provided direct evidence for the involvement of precursors such as 4-coumaric acid in the biosynthesis of myricanol. These studies confirm that 4-coumaric acid is a key intermediate that is incorporated into the diarylheptanoid structure. The pathway likely proceeds through the formation of p-coumaroyl-CoA, which then undergoes condensation reactions to build the seven-carbon chain linking the two aromatic rings. Subsequent intramolecular oxidative coupling reactions are hypothesized to form the characteristic cyclic structure of myricanol.

Glycosylation is a crucial final step in the biosynthesis of many plant secondary metabolites, enhancing their stability and solubility. This process is catalyzed by a large family of enzymes known as glycosyltransferases (GTs).

In plants, the specific enzymes responsible for the glycosylation of flavonoids and other phenolics are typically UDP-glycosyltransferases (UGTs). These enzymes utilize an activated sugar donor, most commonly UDP-glucose, and transfer the glucose moiety to a specific hydroxyl group on the aglycone acceptor molecule. In the case of this compound, a specific UGT would catalyze the transfer of glucose to the hydroxyl group at the C-5 position of the myricanol skeleton. While the general mechanism involving UGTs is well-established for countless plant glycosides, the specific UGT responsible for the 5-O-glycosylation of myricanol has not yet been isolated or characterized from Myrica, Morella, or Alnus species. The high regio- and stereospecificity of this reaction suggests the presence of a dedicated enzyme within these plants for the production of this compound.

Isolation, Purification, and Structural Elucidation Methodologies

Advanced Extraction Techniques from Plant Materials

The initial step in isolating Myricanol (B191915) 5-glucoside is its extraction from plant sources, most notably from the bark and leaves of species belonging to the Myrica genus. nih.govresearchgate.net While traditional methods like maceration, percolation, and Soxhlet extraction have been historically used for obtaining plant-based compounds, modern advanced techniques are now often employed to enhance efficiency, reduce solvent consumption, and minimize the degradation of thermolabile compounds. nih.govnih.govmdpi.com

Advanced methods applicable for the extraction of phenolic glycosides such as Myricanol 5-glucoside include:

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles disrupt the plant cell walls, facilitating the release of intracellular contents and enhancing the mass transfer of the target compound into the solvent. nih.gov This method is noted for its efficiency at lower temperatures, which helps to preserve the integrity of the glycoside. For instance, ultrasonic extraction has been effectively used to obtain anthocyanin glycosides from Chinese bayberry (Myrica rubra), a known source of myricanol-related compounds. frontiersin.org

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant material. mdpi.com This rapid, localized heating creates pressure that ruptures the plant cells, leading to a fast and efficient extraction process. The selectivity of MAE can be controlled by carefully choosing the solvent and adjusting the microwave power. mdpi.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of the analyte while decreasing the viscosity of the solvent, resulting in a more efficient and faster extraction compared to traditional methods performed at atmospheric pressure. nih.gov

The choice of extraction solvent is critical and is typically a polar solvent, such as methanol (B129727) or ethanol, often mixed with water, to match the polarity of the glycoside.

Chromatographic Separation and Purification Strategies

Following extraction, the crude plant extract contains a complex mixture of various phytochemicals. Therefore, a systematic purification process using one or more chromatographic techniques is essential to isolate this compound in a pure form.

Column chromatography is a fundamental and widely used technique for the initial fractionation of crude plant extracts. researchgate.net The extract is loaded onto a stationary phase, typically silica (B1680970) gel, packed into a glass column. A solvent or a gradient of solvents (mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the compounds to the silica gel; less polar compounds elute faster, while more polar compounds, like glycosides, are retained longer.

For the purification of this compound, a typical procedure would involve:

Loading the concentrated crude extract onto a silica gel column.

Eluting the column with a solvent gradient of increasing polarity, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) and then methanol.

Collecting fractions and monitoring them by thin-layer chromatography (TLC) to identify those containing the target glycoside.

Flash chromatography, a modification of column chromatography that uses pressure to increase the flow rate of the mobile phase, can also be employed to expedite this initial purification step.

For final purification to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. science.gov Reversed-phase (RP) HPLC is particularly effective for separating polar compounds like glycosides.

In a typical RP-HPLC setup for purifying this compound, a semi-preparative or preparative column with a non-polar stationary phase (e.g., C18) is used. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (like trifluoroacetic acid or formic acid) to improve peak shape. nih.govmdpi.com A gradient elution, where the proportion of the organic solvent is gradually increased, allows for the separation of compounds with very similar polarities, yielding this compound with a high degree of purity.

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven highly effective for the preparative separation of natural products, including glycosides. nih.govnih.gov HSCCC avoids the use of solid stationary phases, thus eliminating irreversible adsorption and sample denaturation, which can be problematic in traditional column chromatography.

The process involves a two-phase solvent system, where one liquid serves as the stationary phase and the other as the mobile phase. pan.olsztyn.pl The successful separation of this compound using HSCCC would depend on the selection of an appropriate solvent system where the compound has a suitable partition coefficient (K). The crude or partially purified extract is dissolved in the solvent mixture and injected into the HSCCC coil, and the separation occurs as the mobile phase flows through the stationary phase. This technique is advantageous for its ability to handle larger sample loads and crude samples directly. nih.govmdpi.com

Comprehensive Spectroscopic and Analytical Techniques for Structure Determination

Once this compound has been isolated in pure form, its chemical structure is elucidated using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. nih.gov

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously determine the complex structure of this compound. These experiments provide information on the carbon-hydrogen framework, the connectivity between atoms, and the spatial arrangement of the molecule.

1D NMR (¹H-NMR and ¹³C-NMR):

¹H-NMR (Proton NMR): Provides information about the number, environment, and connectivity of protons in the molecule. The spectrum would show characteristic signals for the aromatic protons of the diarylheptanoid core, the aliphatic protons of the cycloalkane bridge, methoxy (B1213986) groups, and the protons of the glucose moiety, including the anomeric proton which confirms the presence of the glycosidic linkage.

¹³C-NMR (Carbon-13 NMR): Reveals the number of distinct carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl, oxygen-bearing). This helps to establish the carbon skeleton of both the myricanol aglycone and the glucose unit.

Table 1: Representative ¹H-NMR Data for this compound Moiety Note: Chemical shifts (δ) are illustrative and can vary based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Myricanol Aglycone | |||

| Aromatic Protons | 6.5 - 7.5 | m | - |

| Methoxy Protons (-OCH₃) | 3.7 - 3.9 | s | - |

| Aliphatic Protons | 1.0 - 3.0 | m | - |

| Glucose Moiety | |||

| H-1' (Anomeric) | 4.5 - 5.5 | d | ~7-8 |

| H-2' to H-6' | 3.2 - 4.0 | m | - |

Table 2: Representative ¹³C-NMR Data for this compound Moiety Note: Chemical shifts (δ) are illustrative and can vary based on solvent and experimental conditions.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Myricanol Aglycone | |

| Aromatic Carbons | 110 - 160 |

| Methoxy Carbons (-OCH₃) | 55 - 65 |

| Aliphatic Carbons | 20 - 50 |

| Glucose Moiety | |

| C-1' (Anomeric) | 95 - 105 |

| C-2', C-3', C-4', C-5' | 70 - 80 |

| C-6' | 60 - 65 |

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). It is essential for tracing the proton-proton connectivities within the myricanol and glucose spin systems independently. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C-NMR spectrum. wikipedia.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov NOESY/ROESY is vital for determining the stereochemistry and 3D conformation of the molecule. For this compound, it can help establish the relative stereochemistry of the chiral centers and confirm the spatial relationship between the glucose moiety and the aglycone.

By integrating the data from this comprehensive suite of NMR experiments, the complete and unambiguous chemical structure of this compound can be determined.

High-Resolution Mass Spectrometry (HR-ESI-MS, LC-ESI, Nano-ESI-MS, GC-MS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the structural elucidation of natural products like this compound, providing highly accurate mass measurements that facilitate the determination of elemental compositions. Coupled with chromatography techniques such as Liquid Chromatography (LC) or Gas Chromatography (GC), it allows for the separation and identification of compounds in complex mixtures. creative-proteomics.com

For this compound, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows the analysis of intact glycosides. In HR-ESI-MS analysis, the compound is typically detected as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The high resolution of the mass analyzer (e.g., Orbitrap or TOF) enables the calculation of a precise molecular formula from the measured mass-to-charge ratio (m/z), distinguishing it from other isobaric compounds.

Tandem mass spectrometry (MS/MS) experiments are crucial for obtaining detailed structural information. The fragmentation of the precursor ion of this compound follows predictable pathways characteristic of O-glycosides. A primary and significant fragmentation event is the cleavage of the glycosidic bond, resulting in the neutral loss of the glucose moiety (162 Da). mdpi.commdpi.com This cleavage generates a prominent fragment ion corresponding to the myricanol aglycone.

Further fragmentation of the myricanol aglycone provides characteristic ions that help confirm the core diarylheptanoid structure. Diarylheptanoids often exhibit specific fragment ions corresponding to cleavages along the heptane (B126788) chain and within the aromatic rings. nih.gov For instance, tandem MS data for similar diarylheptanoids have revealed specific fragment ions at m/z 91, 105, and 117, which are indicative of the diphenylheptane skeleton. nih.gov

| Ion | Description | Typical m/z | Structural Information Provided |

|---|---|---|---|

| [M+H]⁺ | Protonated molecular ion of this compound | 521.2381 (Calculated for C₂₇H₃₇O₁₀) | Confirms molecular weight and allows for molecular formula determination. |

| [M-C₆H₁₀O₅+H]⁺ | Aglycone fragment ion after neutral loss of glucose | 359.1853 (Calculated for C₂₁H₂₇O₄) | Confirms the presence of a hexose (B10828440) (glucose) moiety and reveals the mass of the myricanol aglycone. |

| Characteristic Fragments | Fragments from the myricanol aglycone | e.g., 91, 105, 117 | Provides fingerprint confirmation of the core diarylheptanoid structure. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to probe the electronic transitions within a molecule, providing information about its chromophoric systems. For this compound, the UV-Vis spectrum is characterized by absorption bands that arise from its distinct structural components: the two phenolic rings and the conjugated biphenyl (B1667301) system. nih.gov

The presence of aromatic rings in the diarylheptanoid structure gives rise to strong absorptions in the UV region. Typically, substituted benzene (B151609) rings exhibit two primary absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-290 nm). The specific positions (λmax) and intensities of these bands are influenced by the nature and position of substituents, such as hydroxyl and methoxy groups, on the aromatic rings. The glycosylation at the 5-position can also subtly influence the spectrum compared to the free aglycone. The biphenyl moiety, a key feature of myricanol, contributes its own characteristic absorptions, which can overlap with those of the individual phenolic rings.

| Absorption Band | Approximate λmax (nm) | Associated Chromophore/Transition |

|---|---|---|

| Band I | ~280-290 nm | π → π* transitions in the substituted phenolic and biphenyl systems (B-band). |

| Band II | ~210-230 nm | π → π* transitions in the aromatic systems (E2-band). |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules. nih.gov this compound possesses multiple stereogenic centers, including the C-11 position on the heptane chain and the axial chirality (atropisomerism) of the sterically hindered biphenyl system. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a spectrum with positive or negative peaks (Cotton effects) that is highly sensitive to the molecule's three-dimensional structure. nih.gov

For complex molecules like diarylheptanoids, the direct interpretation of ECD spectra through empirical rules can be unreliable. scielo.brscielo.br Therefore, the modern and most robust approach involves the combination of experimental ECD measurements with quantum chemical calculations. nih.govscielo.br The process involves calculating the theoretical ECD spectra for all possible stereoisomers of the molecule using Time-Dependent Density Functional Theory (TDDFT). nih.govresearchgate.net

The calculated spectra for each possible isomer (e.g., (11R, aS), (11S, aR), etc.) are then compared to the experimentally obtained ECD spectrum. The absolute configuration of the natural product is assigned based on the best match between the experimental and a theoretical spectrum. nih.govscielo.br This method is highly effective for unambiguously assigning the absolute stereochemistry of both the central and axial chirality in diarylheptanoids. scielo.br

X-ray Crystallography

X-ray crystallography is considered the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, provided that a suitable single crystal can be grown. nih.govmdpi.com This technique provides a detailed electron density map of the molecule in its crystalline state, from which the precise spatial arrangement of atoms, bond lengths, bond angles, and absolute stereochemistry can be determined with high accuracy. nih.gov

While obtaining a crystal of the glycoside itself can be challenging, the structure of the aglycone, myricanol, has been successfully determined by X-ray crystallography. nih.gov The analysis of (±)-myricanol revealed that it crystallizes as a co-crystal composed of the (+)-aR,11S-myricanol and (-)-aS,11R-myricanol enantiomers. nih.gov This crystallographic data provides an unequivocal confirmation of the connectivity and relative stereochemistry of the myricanol core. This information is invaluable as a reference standard for confirming the structure of the aglycone portion of this compound after hydrolysis and serves as a foundational basis for stereochemical studies using other spectroscopic methods like ECD.

Chemical Derivatization for Stereochemical Analysis (e.g., O-(S)-methyl butyrated sugar derivatives)

Chemical derivatization is a powerful strategy used in conjunction with spectroscopic or chromatographic methods to determine the absolute configuration of specific functional groups, particularly the sugar moiety in glycosides. utexas.eduresearcher.life For this compound, the primary goal is to determine the absolute configuration of the glucose unit (i.e., whether it is D-glucose or L-glucose).

The standard procedure involves two main steps:

Acid Hydrolysis: The glycosidic bond linking the myricanol aglycone to the glucose is cleaved using acidic conditions. This releases the free sugar (glucose) and the aglycone into the solution, which can then be separated. uoanbar.edu.iq

Chiral Derivatization: The isolated glucose is then reacted with a chiral derivatizing agent. While the prompt mentions O-(S)-methyl butyrated derivatives, other reagents can also be used. The reaction of the sugar enantiomers (D- and L-glucose) with a single enantiomer of a chiral agent (e.g., (S)-methylbutyryl chloride) produces diastereomeric products.

These resulting diastereomers possess different physical properties and can be separated and analyzed using standard chromatographic techniques like GC-MS or LC-MS. By comparing the retention time of the derivatized glucose from the natural product with the retention times of derivatized authentic standards of D-glucose and L-glucose, its absolute configuration can be unambiguously determined. In the vast majority of natural products, sugars are found in the D-configuration.

Chemical Synthesis and Semi Synthetic Modifications

Total Synthesis Strategies for Myricanol (B191915) (Aglycone)

The total synthesis of Myricanol, the aglycone of Myricanol 5-glucoside, has been approached through various strategies, each with its own set of advantages and challenges. The complex cyclic structure of Myricanol, featuring a diaryl ether bridge, presents a significant synthetic hurdle.

Another synthetic route to Myricanol has been reported that employs a suitable boronic acid pinacol (B44631) ester intermediate. mdpi.com This strategy also focuses on the efficient construction of the macrocyclic diarylheptanoid core. The synthesis involved the intramolecular cross-coupling of an aryl boronic acid pinacol ester with an aryl iodide, a method that has proven effective in the formation of macrocycles. mdpi.com The synthesis began with the conversion of aryl bromide to a phenylpropionaldehyde derivative, followed by iodination. mdpi.com A separate fragment, a boronic acid pinacol ester, was synthesized from 4-(4-benzyloxy)butan-2-one. mdpi.com The coupling of these two fragments was a key step in the successful synthesis of the Myricanol scaffold.

A third total synthesis of the meta,meta-bridged diarylheptanoid has also been documented, highlighting the ongoing interest in developing efficient synthetic pathways to this class of natural products. The development of multiple synthetic routes provides access to racemic Myricanol, which can then be subjected to chiral separation to isolate the individual enantiomers. researchgate.net

Table 1: Comparison of Total Synthesis Strategies for Myricanol

| Strategy | Key Reactions | Starting Materials | Number of Steps | Overall Yield |

| Convergent Synthesis mdpi.com | Cross-metathesis, Suzuki-Miyaura domino reaction | 2,3-dimethoxyphenol, Methyl 3-(4-benzyloxyphenyl)propanoate | 9 | 4.9% |

| Boronic Acid Pinacol Ester Approach mdpi.com | Intramolecular cross-coupling of aryl boronic acid pinacol ester and aryl iodide | Aryl bromide, 4-(4-Benzyloxy)butan-2-one | Not explicitly stated | Not explicitly stated |

Semi-Synthetic Approaches for this compound and its Analogues

While the total synthesis of the aglycone Myricanol has been a primary focus, the semi-synthesis of this compound and its analogues from the readily available Myricanol is a critical step towards accessing larger quantities of these glycosides for biological evaluation. Semi-synthetic methods typically involve the chemical glycosylation of the aglycone.

Detailed procedures for the direct glucosylation of Myricanol at the 5-position to yield this compound are not extensively reported in the scientific literature. However, general methods for the glycosylation of phenolic compounds can be applied. One such method involves the use of glycosyl donors, such as glycosyl halides or trichloroacetimidates, in the presence of a suitable promoter. For instance, a recently developed method for the O-glycosylation of phenolic compounds in an aqueous medium using glycosyl fluorides and calcium hydroxide (B78521) (Ca(OH)₂) could be a viable approach. This method has been shown to be effective for a range of small molecules and even unprotected tyrosine residues in peptides, suggesting its potential applicability to the sterically hindered phenolic hydroxyl group of Myricanol.

In the context of creating analogues, a semi-synthetic derivative of Myricanol, designated as compound 13 , was prepared through an acid-catalyzed dehydration of Myricanol. mdpi.com This reaction led to an unexpected structural rearrangement, forming an isomyricanol substitution pattern. mdpi.com While this analogue is not a glycoside, its synthesis from Myricanol demonstrates the feasibility of chemical modifications of the natural product to generate novel derivatives with potentially enhanced biological activities. mdpi.com

Furthermore, a patent for Myricanol derivatives outlines several chemical transformations of the Myricanol scaffold. These include oxidation to Myricanone using pyridinium (B92312) chlorochromate (PCC), demethylation using boron tribromide (BBr₃), and acylation with palmitoyl (B13399708) chloride. While the patent does not explicitly describe a glycosylation procedure, the described modifications indicate that the hydroxyl groups of Myricanol are accessible for chemical derivatization, which would be a prerequisite for semi-synthetic glycosylation.

Chemoenzymatic Synthesis of Myricanol Glycosides

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis, presents a promising alternative for the synthesis of Myricanol glycosides. This approach can offer advantages in terms of regioselectivity and stereoselectivity, often avoiding the need for complex protecting group strategies required in purely chemical syntheses.

Direct chemoenzymatic synthesis of this compound has not been explicitly reported. However, the enzymatic glycosylation of other phenolic natural products is well-established and provides a framework for potential strategies. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule. The identification of a GT with activity towards Myricanol would be a key step in developing a chemoenzymatic route. Research into the glycosylation of various phenolic compounds has shown that GTs from microbial and plant sources can exhibit broad substrate specificity.

Conversely, the enzymatic hydrolysis of diarylheptanoid glycosides has been demonstrated. In a study on the constituents of Morella salicifolia bark, the enzymatic deglycosidation of cyclic diarylheptanoid glycosides was achieved using β-glucosidase from almonds. mdpi.com This enzymatic cleavage of the glycosidic bond suggests that the reverse reaction, enzymatic glycosylation, is plausible under appropriate conditions, potentially using a glycosynthase or by manipulating the reaction equilibrium.

The general principle of chemoenzymatic synthesis often involves the chemical synthesis of a modified sugar donor or aglycone acceptor, followed by an enzymatic glycosylation step. For Myricanol, this could involve using a glycosyltransferase that recognizes phenolic acceptors to attach a glucose moiety to the 5-hydroxyl group. The success of such an approach would depend on the substrate tolerance of the selected enzyme towards the complex, sterically demanding structure of Myricanol.

Mechanistic Investigations of Biological Activities in Pre Clinical Models and in Vitro Systems

Molecular Mechanisms of Antioxidant and Free Radical Scavenging Activity

Specific data from DPPH or hydroxyl radical scavenging assays for isolated Myricanol (B191915) 5-glucoside are not available in the reviewed literature.

Direct studies investigating the effects of Myricanol 5-glucoside on H₂O₂-induced cytotoxicity or intracellular ROS scavenging specifically in HepG2 or HL-7702 cell lines have not been identified.

Electrochemical analyses using methods like cyclic voltammetry and theoretical studies such as Density Functional Theory (DFT) focused specifically on this compound to elucidate its antioxidant mechanisms are not present in the available scientific literature.

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

Research on compounds isolated from the bark of Myrica rubra has shown that the class of biphenyl (B1667301) type diarylheptanoid glycosides, which includes structurally related compounds to this compound, demonstrates potent inhibitory effects on nitric oxide (NO) production. These effects were observed in lipopolysaccharide-activated macrophages. The study identified that other diarylheptanoids, Myricanol and Myricanone, inhibited the induction of inducible nitric oxide synthase (iNOS), suggesting a potential mechanism for the observed reduction in NO.

Table 1: Effect of Diarylheptanoid Glycosides on Nitric Oxide Production

| Compound Class | Cell Model | Inducer | Observed Effect |

|---|

This table is based on the general activity of the compound class as specific data for this compound is unavailable.

There is no available scientific literature detailing the effects of this compound on the modulation of degranulation processes in immune cells.

Antiproliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines

Myricanol, a bioactive diarylheptanoid extracted from the bark of Myrica rubra, has demonstrated significant anticancer activities in various cancer cell lines. nih.gov Its mechanisms of action involve the inhibition of cancer cell growth, the induction of programmed cell death (apoptosis), and the modulation of key proteins and genes involved in tumor progression.

Research has shown that Myricanol markedly inhibits the proliferation of several human cancer cell lines. researchgate.net Specifically, it has been found to inhibit the growth of human lung adenocarcinoma (A549), hepatoma (HepG2), and murine leukaemia (P-388) cells. researchgate.net

In a study focusing on human lung adenocarcinoma A549 cells, Myricanol significantly inhibited cell growth in a dose-dependent fashion. nih.govsigmaaldrich.com This inhibitory effect was further confirmed by colony formation assays, which showed a significant decrease in the ability of A549 cells to form colonies after treatment with Myricanol. nih.govsigmaaldrich.com

| Cell Line | Cancer Type | Observed Effect | IC₅₀ Value |

|---|---|---|---|

| A549 | Human Lung Adenocarcinoma | Inhibition of cell growth nih.gov | 4.85 µg/ml nih.govsigmaaldrich.com |

| HepG2 | Human Hepatoma | Inhibition of cell proliferation researchgate.net | Not Specified |

| P-388 | Murine Leukaemia | Cytotoxicity researchgate.net | Not Specified |

A primary mechanism through which Myricanol exerts its anticancer effects is the induction of apoptosis. nih.gov Studies on A549 cells revealed that Myricanol treatment leads to an upregulation in the expression of key apoptosis-executing enzymes known as caspases. nih.govsigmaaldrich.com Specifically, the expression of both Caspase-3 and Caspase-9 was increased at both the mRNA and protein levels, indicating activation of the intrinsic apoptotic pathway. nih.govsigmaaldrich.com

The apoptotic activity of Myricanol is further controlled by its influence on the Bcl-2 family of proteins, which are central regulators of apoptosis. Treatment with Myricanol leads to a shift in the balance between pro-apoptotic and anti-apoptotic proteins. nih.gov

Research findings indicate that Myricanol:

Upregulates Bax: The expression of the pro-apoptotic protein Bax is increased at both the mRNA and protein levels. nih.govsigmaaldrich.comnih.gov

Downregulates Bcl-2: The expression of the anti-apoptotic protein Bcl-2 is decreased. nih.govsigmaaldrich.comnih.gov

Upregulates p21: The expression of the cell cycle inhibitor p21 is increased, which can contribute to growth arrest and apoptosis. nih.govsigmaaldrich.com

This modulation of apoptosis-related proteins creates a cellular environment that favors programmed cell death. nih.gov

| Protein | Function | Effect of Myricanol Treatment |

|---|---|---|

| Bax | Pro-apoptotic | Upregulation nih.govsigmaaldrich.comnih.gov |

| Bcl-2 | Anti-apoptotic | Downregulation nih.govsigmaaldrich.comnih.gov |

| p21 | Cell Cycle Inhibitor | Upregulation nih.govsigmaaldrich.com |

In addition to its direct effects on apoptotic proteins, Myricanol also modulates the expression of genes critical for tumor survival and angiogenesis. In vivo studies using A549 xenograft models have shown that Myricanol treatment significantly downregulates the mRNA and protein expression of:

Vascular Endothelial Growth Factor (VEGF): A key signaling protein that stimulates the formation of new blood vessels (angiogenesis) to supply tumors with nutrients. nih.govresearchgate.net

Hypoxia-Inducible Factor 1-alpha (HIF-1α): A transcription factor that allows tumor cells to adapt and survive in low-oxygen environments and promotes angiogenesis, often by regulating VEGF. nih.govresearchgate.net

Survivin: A member of the inhibitor of apoptosis protein (IAP) family that inhibits caspase activation and is highly expressed in many cancers. nih.govresearchgate.net

By downregulating these crucial genes, Myricanol can inhibit tumor angiogenesis and overcome resistance to apoptosis. nih.govresearchgate.net

The in vitro anticancer effects of Myricanol have been validated in in vivo animal models. nih.govresearchgate.net In a study involving nude mice with subcutaneous A549 cell xenografts, treatment with Myricanol for 14 days resulted in a significant deceleration of tumor growth. researchgate.net

The antitumor effect was dose-dependent, with tumor inhibition rates (TIR) ranging from 14.9% to 38.5%. nih.govresearchgate.net Analysis of the tumor tissues confirmed the mechanisms observed in vitro, including an increase in apoptotic cells as determined by TUNEL assays. nih.govresearchgate.net Furthermore, immunohistochemistry tests on the excised tumors showed upregulated Bax protein expression and consistently downregulated expression of Bcl-2, VEGF, HIF-1α, and survivin, corroborating the findings from cell-based assays. nih.govresearchgate.net

| Treatment Group | Tumor Inhibition Rate (TIR) |

|---|---|

| Low-Dose Myricanol | 14.9% researchgate.net |

| Mid-Dose Myricanol | 25.5% researchgate.net |

| High-Dose Myricanol | 38.5% researchgate.net |

Neurobiological Mechanisms and Neuroprotective Effects

Beyond its anticancer properties, Myricanol has been investigated for its neuroprotective potential. Oxidative stress is a key contributor to the pathology of neurodegenerative disorders. nih.gov Myricanol has demonstrated a protective role against oxidative stress-induced neuronal damage in preclinical models. nih.gov

In a study using N2a mouse neuroblastoma cells, pretreatment with Myricanol significantly increased cell viability after exposure to hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress. nih.gov Myricanol was found to inhibit H₂O₂-induced neuronal death by attenuating the generation of reactive oxygen species (ROS) and preventing the overload of intracellular calcium ions ([Ca²⁺]i). nih.gov

Additionally, a related compound, Myricanol 11-sulfate, has shown marked neuroprotection against glutamate-induced damage in PC12 cells. nih.gov This protective effect was also linked to alleviating oxidative stress by reducing intracellular ROS and enhancing the activity of superoxide (B77818) dismutase (SOD). nih.gov These findings suggest that Myricanol and its derivatives may protect neuronal cells by mitigating oxidative apoptosis. nih.gov

Protection Against Oxidative Stress-Induced Neurotoxicity (e.g., N2a cells)

Myricanol has demonstrated neuroprotective effects against oxidative stress in in vitro models. In a study utilizing N2a mouse neuroblastoma cells, pretreatment with Myricanol offered protection against cytotoxicity induced by hydrogen peroxide (H₂O₂), a common inducer of oxidative stress nih.gov. When N2a cells were exposed to H₂O₂, there was a sharp reduction in cell viability. However, pretreatment with Myricanol significantly attenuated this effect, helping to preserve the health of the neuronal cells nih.gov.

The protective mechanism involves the mitigation of intracellular reactive oxygen species (ROS) accumulation. Exposure to H₂O₂ alone causes a significant increase in ROS, a hallmark of oxidative stress. Pretreatment with Myricanol was shown to reduce the fluorescence signal indicating ROS, suggesting it helps neutralize these harmful molecules nih.gov. Furthermore, Myricanol helped maintain normal cell morphology in the presence of H₂O₂, preventing the cellular damage and shrinkage characteristic of oxidative insult nih.gov. While these studies were conducted on the aglycone, related compounds like Myricanol 11-sulfate have also shown the ability to alleviate oxidative stress in neuronal cell lines by reducing ROS and enhancing the activity of antioxidant enzymes like superoxide dismutase semanticscholar.org.

Modulation of Microtubule-Associated Protein Tau (MAPT) Levels

Research has identified Myricanol as a potent modulator of the microtubule-associated protein tau (MAPT), which is implicated in several neurodegenerative diseases nih.govnih.gov. An extract from Myrica cerifera (bayberry) was found to potently reduce tau protein levels in various cell models and murine brain slices nih.govfigshare.com. Further investigation identified the diarylheptanoid Myricanol as the most effective anti-tau component within the extract nih.govnih.gov.

Specifically, the naturally occurring (+)-aR,11S-myricanol aglycone was isolated and found to be significantly more potent at reducing tau levels than the commercially available racemic mixture nih.govnih.gov. This compound effectively decreased both over-expressed and endogenous tau levels in HeLa-C3 cells and IMR32 hippocampus-derived cells nih.gov. Although this research focused on the aglycone, it is noted that (+)-11S-Myricanol was previously identified as a glycoside, suggesting the aglycone's activity originates from its naturally occurring glycosidic form nih.gov. Myricanol may therefore represent a promising scaffold for developing therapies that target tau turnover and stability nih.gov.

Other Biological Activity Mechanisms

Metabolic Regulation (e.g., Lipid Accumulation Mitigation, AMPK Activation, PPARγ Inhibition)

Myricanol has been investigated for its role in metabolic regulation, particularly in the context of lipid metabolism. In studies using C2C12 myotubes treated with palmitic acid to induce lipid accumulation, Myricanol demonstrated a dose-dependent reduction in lipid buildup researchgate.net. This effect is linked to its ability to activate AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. Treatment with Myricanol led to an increased phosphorylation of both AMPK and its downstream target, acetyl-CoA carboxylase (ACC), which is critical for regulating fatty acid synthesis and oxidation researchgate.net.

The activation of AMPK by Myricanol contributes to enhanced mitochondrial content and function. This was evidenced by an increase in ATP production and the expression of genes involved in fatty acid transport and mitochondrial biogenesis, such as CD36 and PGC-1α researchgate.net. While the direct inhibition of Peroxisome proliferator-activated receptor-gamma (PPARγ) by this compound is not explicitly detailed in these studies, the activation of AMPK is known to have downstream effects that can influence adipogenesis and lipid metabolism, pathways in which PPARγ is a central regulator nih.govnih.gov.

Muscle Atrophy Inhibition Mechanisms

Myricanol has been identified as a potential agent for combating muscle atrophy nih.govfrontiersin.org. Studies on dexamethasone-induced muscle wasting show that Myricanol can rescue muscle dysfunction nih.govresearchgate.net. In C2C12 myotube models of atrophy, Myricanol treatment increased the expression of myosin heavy chain and decreased the expression of key atrophy-related ubiquitin E3 ligases, atrogin-1 and muscle ring finger 1 (MuRF1) nih.govresearchgate.net.

The primary mechanism appears to be the activation of sirtuin 1 (SIRT1), a deacetylase crucial for muscle remodeling nih.govresearchgate.net. By activating SIRT1, Myricanol inhibits the transcriptional activity of forkhead box O 3a (FoxO3a), which reduces muscle protein degradation. It also enhances autophagy for the clearance of degraded proteins and promotes mitochondrial biogenesis by increasing the activity of peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α) nih.govresearchgate.net. In animal models of dexamethasone-induced muscle wasting, Myricanol treatment reduced the loss of muscle mass and improved physical performance, such as grip strength and exhaustive swimming time nih.govresearchgate.net. More recent research also suggests Myricanol protects against age-related sarcopenia by targeting peroxiredoxin 5 to alleviate oxidative damage and rescue mitochondrial function nih.gov.

| Marker | Effect of Dexamethasone | Effect of Myricanol Treatment | Associated Mechanism |

|---|---|---|---|

| Myosin Heavy Chain (MyHC) | Decreased | Increased | Preservation of muscle protein |

| Atrogin-1 | Increased | Decreased | Inhibition of ubiquitin-proteasome pathway |

| MuRF1 | Increased | Decreased | Inhibition of ubiquitin-proteasome pathway |

| ATP Production | Decreased | Increased | Improved mitochondrial function |

| Mitochondrial Content | Decreased | Increased | Enhanced mitochondrial biogenesis (via PGC-1α) |

Anti-androgenic Activity

Some research has indicated that Myricanol possesses anti-androgenic effects researchgate.net. This activity is relevant in contexts where androgen receptor signaling plays a role in pathology. However, detailed mechanistic studies elucidating how Myricanol or its glycosides interfere with the androgen axis are limited. For context, other natural compounds such as flavonols (e.g., myricetin (B1677590), quercetin) have been studied more extensively for their anti-androgenic properties, which include mechanisms like the inhibition of 5α-reductase enzymes and suppression of the androgen receptor complex ecancer.orgnih.gov. Further investigation is required to determine the specific mechanisms of Myricanol and this compound in this regard.

Enzyme Inhibition Studies

While the provided outline includes several enzymes, specific inhibitory studies on this compound are not well-documented in the available literature.

α-glucosidase: Studies have shown that extracts from the Myrcia genus, rich in myricetin and quercetin (B1663063) derivatives, are potent inhibitors of α-glucosidase nih.gov. However, direct testing of Myricanol or its specific glycosides on this enzyme is not reported.

Angiotensin I-Converting Enzyme (ACE): Research on extracts from Myrica esculenta identified other compounds, not Myricanol, as having ACE inhibitory activity nih.govresearchgate.net.

SARS-CoV helicase: The flavonoids myricetin and scutellarein (B1681691) have been identified as inhibitors of the SARS-CoV helicase nsP13 by affecting its ATPase activity jmb.or.krgreeninstitute.ng. There is no available data on this compound for this target.

Sortase A: Sortase A is a bacterial enzyme and a target for anti-infective drugs mdpi.comnih.govnih.govfrontiersin.orgrsc.org. There is currently no available research linking Myricanol or its glycosides to the inhibition of this enzyme.

Structure-Activity Relationship (SAR) Studies for this compound and Related Derivatives

The biological activity of this compound, a naturally occurring diarylheptanoid, is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies, which explore how specific structural features of a molecule influence its biological effects, provide crucial insights into the pharmacophore of myricanol and its derivatives. These investigations have revealed that the stereochemistry of the myricanol core, as well as substitutions at key positions, play a pivotal role in determining the potency and nature of its biological activities.

The Diarylheptanoid Core and Stereochemistry

Myricanol possesses a cyclic diarylheptanoid structure, and its stereochemistry is a critical determinant of its biological function. For instance, in studies investigating its potential neuroprotective effects, it was discovered that the enantiomeric form of myricanol dictates its ability to reduce levels of the tau protein, which is implicated in neurodegenerative diseases. Specifically, the (-)-aS,11R-myricanol enantiomer has been shown to be the active form in promoting tau degradation, while the (+)-aR,11S-myricanol enantiomer is inactive nih.govnih.gov. This highlights the importance of the specific three-dimensional arrangement of the atoms in the myricanol molecule for its interaction with biological targets.

Interestingly, a semisynthetic analog of myricanol, created through acid-catalyzed dehydration and resulting in an unexpected structural rearrangement, exhibited robust tau-lowering activity nih.govnih.gov. A key finding was that both enantiomers of this derivative were similarly active, suggesting that while the core diarylheptanoid scaffold is essential for activity, modifications can be made to overcome the strict stereochemical requirements of the parent molecule nih.govnih.gov.

The Significance of the 5-Position

The 5-position on the myricanol scaffold has been identified as a key site for modification to enhance its biological properties. In the case of this compound, this position is occupied by a glucose molecule. While direct SAR studies on a wide range of 5-substituted myricanol derivatives are limited, research on related compounds provides valuable insights.

Studies involving the synthesis of novel myricanol derivatives have shown that modifications at the OH(5) position can lead to compounds with improved potency. For example, the creation of Myricanol 5-fluorobenzyloxy ether (5FEM) resulted in a derivative with more potent anticancer activity against certain cancer cell lines compared to the parent myricanol tandfonline.comtandfonline.com. This suggests that the nature of the substituent at the 5-position can significantly influence the molecule's biological activity.

The presence of a glucoside moiety at the 5-position in this compound is likely to have a profound impact on its pharmacokinetic and pharmacodynamic properties. In the broader context of natural products, glycosylation is known to affect a molecule's water solubility, stability, and bioavailability ijper.org. The sugar moiety can also influence how the molecule interacts with cell membranes and specific biological targets. While the precise effects of the 5-glucoside on the biological activity of myricanol are not fully elucidated, it is a critical feature that distinguishes it from its aglycone, myricanol.

Comparative Activity of Myricanol Derivatives

To illustrate the structure-activity relationships of myricanol and its derivatives, the following table summarizes the biological activities of key compounds.

| Compound | Structural Modification | Biological Activity | Key Findings |

| Myricanol | Parent Compound | Antitumor, Neuroprotective | Activity is dependent on stereochemistry. |

| (-)-aS,11R-Myricanol | Enantiomer of Myricanol | Tau protein reduction | The active enantiomer for tau-lowering effects nih.govnih.gov. |

| (+)-aR,11S-Myricanol | Enantiomer of Myricanol | Inactive in tau reduction | Highlights the stereospecificity of the biological target nih.govnih.gov. |

| Dehydrated Myricanol Derivative | Rearranged core structure | Robust tau-lowering activity | Activity is not dependent on chirality nih.govnih.gov. |

| Myricanol 5-fluorobenzyloxy ether (5FEM) | Substitution at the 5-position | Enhanced antitumor activity | Demonstrates the importance of the 5-position for potency tandfonline.comtandfonline.com. |

| This compound | Glycosylation at the 5-position | Likely altered solubility and bioavailability | The glucoside moiety is expected to influence its pharmacokinetic profile. |

Advanced Analytical Methodologies and Quality Control

Development of Quantitative Analytical Methods (e.g., HPLC, UPLC-PDA-HRMS)

The quantification of Myricanol (B191915) 5-glucoside in botanical extracts is crucial for establishing a clear understanding of its concentration and for the standardization of these extracts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most powerful techniques for this purpose.

A robust quantitative method for Myricanol 5-glucoside can be developed using a UPLC system coupled with a Photodiode Array (PDA) detector and High-Resolution Mass Spectrometry (HRMS). Such a UPLC-PDA-HRMS method offers high resolution, sensitivity, and selectivity, allowing for the accurate determination of the compound even in complex matrices.

Method Validation: A developed analytical method must be validated to ensure its reliability. Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing a calibration curve from a certified reference standard of this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-and-recovery experiments, where a known amount of this compound is added to a sample matrix.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other matrix components.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.999 |

| LOD | Signal-to-noise ratio of 3:1 | |

| LOQ | Signal-to-noise ratio of 10:1 | |

| Precision (RSD%) | Relative Standard Deviation of replicate measurements | < 2% |

| Accuracy (Recovery %) | Percentage of the true amount of analyte recovered | 98-102% |

Table 1: Representative Validation Parameters for a Quantitative UPLC Method

A typical UPLC-PDA-HRMS method for this compound would involve extraction of the plant material with a suitable solvent such as methanol (B129727) or ethanol, followed by chromatographic separation on a C18 column. The mobile phase would likely consist of a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724). Detection by PDA would be set at the maximum absorption wavelength of this compound, while HRMS would provide accurate mass data for unambiguous identification and quantification.

Chromatographic Fingerprinting and Chemical Profiling for Botanical Extracts

Due to the chemical complexity of botanical extracts, the analysis of a single compound may not be sufficient to ensure quality and authenticity. Chromatographic fingerprinting provides a comprehensive chemical profile of the extract, which is essential for quality control. researchgate.net An HPTLC (High-Performance Thin-Layer Chromatography) or HPLC fingerprint of a Myrica extract can serve as a characteristic "signature".

In the context of this compound, a chromatographic fingerprint would not only confirm the presence of this specific compound by comparing its retention time (in HPLC) or Rf value (in HPTLC) with that of a reference standard, but it would also show the pattern of other related and unrelated compounds in the extract. researchgate.netbiomedpharmajournal.orgresearchgate.net This is particularly important for distinguishing between different species of Myrica or for detecting adulteration. biomedpharmajournal.org

The development of a chromatographic fingerprint involves:

Selection of a suitable chromatographic technique: HPLC with PDA detection is commonly used for its high resolution and ability to provide UV spectra of the separated peaks. phcogj.com

Optimization of the analytical conditions: This includes the choice of the column, mobile phase, and detection parameters to achieve a well-resolved chromatogram with a large number of detectable peaks.

Selection of marker compounds: this compound, along with other major or bioactive compounds in the extract, would be selected as chemical markers.

Data analysis: The fingerprints of different batches of the extract are compared, often using chemometric software, to assess their similarity and consistency.

| Technique | Key Features for Fingerprinting |

| HPLC-PDA | High resolution, quantitative, provides UV spectra for peak identification. phcogj.com |

| UPLC-MS | Higher resolution and speed than HPLC, provides mass data for structural elucidation. nih.gov |

| HPTLC | High sample throughput, cost-effective, allows for multiple detection methods. researchgate.netbiomedpharmajournal.orgresearchgate.netyoutube.com |

Table 2: Chromatographic Techniques for Botanical Fingerprinting

Standardization and Quality Assurance in Natural Product Research

Standardization of botanical extracts is the process of ensuring that every batch of the extract has a consistent chemical composition and biological activity. academicjournals.orgnih.gov For an extract containing this compound, standardization would involve adjusting the concentration of this compound to a predefined level. wjpmr.com

Key elements of standardization and quality assurance include:

Botanical Authentication: Proper identification of the plant material is the first and most critical step.

Use of Reference Standards: A well-characterized, high-purity reference standard of this compound is essential for the accurate quantification and validation of analytical methods.

Good Manufacturing Practices (GMP): Adherence to GMP throughout the entire process, from harvesting of the plant material to the final extraction and formulation, is necessary to ensure product quality and consistency.

Stability Testing: Evaluating the stability of this compound in the extract under different storage conditions to determine the shelf life of the product.

The quality control of herbal medicines is a multifaceted process that extends beyond the analysis of a single chemical entity. academicjournals.org It encompasses a holistic approach that combines botanical, chemical, and manufacturing controls to ensure a consistent and reliable natural product. The development and application of advanced analytical methodologies are central to achieving this goal for extracts containing this compound.

Future Directions and Emerging Research Perspectives

Elucidation of Novel Biological Activities and Unexplored Molecular Targets

Current knowledge suggests that Myricanol (B191915) 5-glucoside possesses anti-inflammatory properties through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX). However, the broader spectrum of its biological activities is yet to be explored. The aglycone, myricanol, has demonstrated significant anti-tumor effects by inducing apoptosis and modulating the expression of key regulatory proteins. researchgate.netnih.gov Specifically, myricanol has been shown to upregulate the expression of pro-apoptotic proteins such as Bax, p21, Caspase-3, and Caspase-9, while downregulating anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, it has been observed to decrease the expression of vascular endothelial growth factor (VEGF) and survivin, both crucial for tumor growth and survival. researchgate.net

Future research should investigate whether Myricanol 5-glucoside shares these anticancer properties and explore its potential in other therapeutic areas. Given that derivatives of myricanol are being investigated for neurodegenerative diseases by targeting the tau protein, exploring the neuroprotective effects of this compound is a logical next step. researchgate.net A key area of future research will be the identification and validation of its direct molecular targets, moving beyond enzymatic assays to more comprehensive target identification strategies.

Table 1: Potential Molecular Targets for this compound Based on Myricanol Research

| Target Protein | Biological Function | Potential Effect of this compound |

|---|---|---|

| Bax/Bcl-2 | Regulation of apoptosis | Upregulation of Bax and downregulation of Bcl-2, leading to cancer cell death. |

| Caspase-3, -9 | Execution of apoptosis | Activation of caspases to induce apoptosis. |

| VEGF | Angiogenesis | Inhibition of new blood vessel formation in tumors. |

| Survivin | Inhibition of apoptosis, regulation of cell division | Downregulation to promote apoptosis and inhibit cancer cell proliferation. |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies

To gain a deeper understanding of the cellular mechanisms of this compound, the integration of "omics" technologies is essential. Metabolomics can reveal the global changes in the cellular metabolome following treatment with the compound, providing insights into the metabolic pathways it perturbs. Similarly, proteomics can identify the full complement of proteins that are differentially expressed or post-translationally modified in response to this compound. This unbiased, systems-biology approach can uncover novel mechanisms of action and identify previously unknown molecular targets and signaling pathways affected by the compound. Such studies would provide a comprehensive picture of its cellular effects beyond a single target or pathway.

Exploration of Biotransformation and Enzymatic Modifications

The glycoside moiety of this compound likely influences its solubility, stability, and pharmacokinetic profile. Research into its biotransformation, both in vivo and in vitro, is crucial to understand how it is metabolized and whether its metabolites are also biologically active. Furthermore, the enzymatic modification of this compound presents an exciting avenue for creating novel derivatives with enhanced properties. Techniques such as glycosylation, acylation, or sulfation could be employed to improve its bioavailability, target specificity, or therapeutic efficacy. For instance, altering the sugar moiety or attaching other functional groups could lead to compounds with improved pharmacological characteristics.

Development of Advanced Delivery Systems for Targeted Research Applications

The therapeutic potential of many natural products is often limited by poor solubility, low bioavailability, and lack of target specificity. The development of advanced delivery systems for this compound could help overcome these challenges. Encapsulation in nanoparticles, liposomes, or micelles could enhance its solubility and stability, and allow for controlled release. Furthermore, these delivery systems can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct this compound specifically to diseased cells or tissues, thereby increasing its efficacy and reducing potential side effects. Such targeted delivery systems would be invaluable for preclinical research to validate its therapeutic potential in various disease models.

Computational Chemistry and In Silico Modeling for Predictive Studies

Computational approaches can significantly accelerate the research and development of this compound. Molecular docking studies can predict its binding affinity and interaction with potential protein targets, helping to prioritize experimental validation. jbcpm.com Quantitative Structure-Activity Relationship (QSAR) modeling can be used to understand how structural modifications to the this compound molecule affect its biological activity, guiding the design of more potent derivatives. jbcpm.com Moreover, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding. These in silico methods can provide a theoretical framework to guide future experimental work, making the discovery process more efficient and cost-effective.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Myricanol |

| Myricanol 11-sulfate |

| Myricanone 5-O-(6'-O-galloyl)glucoside |

| Bax |

| Bcl-2 |

| Caspase-3 |

| Caspase-9 |

| p21 |

| VEGF |

| Survivin |

Q & A

Q. How is Myricanol 5-glucoside structurally characterized in recent studies?

Structural elucidation of this compound typically employs high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, fragmentation spectra (e.g., m/z 521.2014) generated via electrospray ionization (ESI) at 20 eV collision energy have been used to confirm its molecular structure, including glucoside linkage and aglycone configuration . NMR techniques such as HMBC and HSQC are critical for resolving stereochemical details and verifying glycosylation patterns.

Q. What in vitro and in vivo models are used to evaluate this compound’s biological activity?

Common models include:

- Aging-related sarcopenia : Murine models treated with this compound to assess mitochondrial dysfunction rescue via peroxiredoxin 5 targeting, with outcomes measured through muscle mass retention and oxidative stress markers (e.g., ROS levels) .

- Antioxidant assays : DPPH radical scavenging and SOD activity tests in cell lines (e.g., Caco-2 or HepG2) to quantify free radical neutralization .

- Anti-inflammatory models : LPS-induced RAW 264.7 macrophages to measure cytokine suppression (e.g., IL-6, TNF-α) .

Q. What are the primary challenges in synthesizing this compound?

Key challenges include:

- Regioselective glycosylation : Ensuring glucose attaches specifically to the 5-hydroxyl group of the myricanol aglycone, often requiring protective group strategies (e.g., TBS or acetyl groups) .

- Scalability of natural extraction : Low yields from plant sources necessitate optimized purification protocols (e.g., HPLC with C18 columns) .

Advanced Research Questions

Q. How do researchers address contradictions in reported mechanisms of action across studies?

Discrepancies (e.g., conflicting results on mitochondrial vs. inflammatory pathways) are resolved by:

- Comparative experimental design : Replicating studies under identical conditions (e.g., cell lines, dosage, exposure time) to isolate variables .

- Multi-omics integration : Combining transcriptomic, proteomic, and metabolomic data to identify upstream/downstream regulatory nodes .

- Dose-response validation : Testing overlapping dosage ranges to confirm threshold effects or biphasic responses .

Q. What methodological considerations are critical for dose-response studies in animal models?

- Sample size calculation : Power analysis to ensure statistical validity (e.g., n ≥ 8 per group for murine studies) .

- Control groups : Inclusion of vehicle controls and reference compounds (e.g., metformin for mitochondrial assays) .

- Endpoint selection : Time-resolved measurements (e.g., weekly muscle strength tests) to capture dynamic effects .

Q. How can advanced mass spectrometry techniques improve metabolite identification?

- Fragmentation pattern libraries : Matching MS/MS spectra to databases (e.g., HMDB0036525) for rapid annotation .

- Ion mobility spectrometry (IMS) : Separating isobaric metabolites in complex matrices (e.g., serum or tissue homogenates) .

- Stable isotope tracing : Using -labeled this compound to track metabolic flux in pathways like glycolysis or TCA cycle .

Data Presentation and Reproducibility

Q. How should researchers present conflicting data on this compound’s subcellular localization?

- Unified reporting standards : Clearly state experimental conditions (e.g., cell type, fixation methods, antibody specificity) in figure legends .

- Supplementary imaging data : Include z-stack confocal microscopy images or colocalization coefficients (e.g., Pearson’s r) in supporting information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.